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Compound of Interest

Compound Name: 1,1,2-Trimethylcyclohexane

Cat. No.: B043873 Get Quote

A comprehensive search for kinetic studies involving 1,1,2-trimethylcyclohexane as either a

reactant or a solvent has revealed a notable absence of specific, quantitative data in publicly

accessible scientific literature. While numerous studies exist for structurally similar

cycloalkanes such as cyclohexane, methylcyclohexane, and other trimethylcyclohexane

isomers, dedicated research on the reaction kinetics of 1,1,2-trimethylcyclohexane is not

readily available. Similarly, no kinetic studies explicitly employing 1,1,2-trimethylcyclohexane
as a solvent were identified.

This document, therefore, serves to provide a general overview based on the expected

chemical behavior of 1,1,2-trimethylcyclohexane, drawing parallels from studies on

analogous compounds. It also outlines general protocols that would be applicable for

conducting such kinetic studies.

Part 1: 1,1,2-Trimethylcyclohexane as a Reactant
While specific kinetic data for 1,1,2-trimethylcyclohexane is unavailable, studies on similar

cycloalkanes like cyclohexane and its methylated derivatives focus on several key reaction

types. It is reasonable to anticipate that 1,1,2-trimethylcyclohexane would undergo similar

reactions, such as oxidation, pyrolysis, and dehydrogenation.

1.1 Anticipated Reactions and Kinetic Behavior

Oxidation: The oxidation of cycloalkanes is a critical process in combustion and atmospheric

chemistry. Studies on cyclohexane have detailed complex, temperature-dependent reaction
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mechanisms. For 1,1,2-trimethylcyclohexane, the presence of a tertiary carbon atom would

likely be a primary site for initial hydrogen abstraction, leading to a relatively stable tertiary

radical. This would influence the subsequent reaction pathways and overall reaction rate.

Pyrolysis: The thermal decomposition (pyrolysis) of cycloalkanes involves ring-opening and

subsequent fragmentation reactions. The substitution pattern of 1,1,2-trimethylcyclohexane
would be expected to influence the specific bond-scission pathways and the distribution of

smaller hydrocarbon products.

Dehydrogenation: Catalytic dehydrogenation of cycloalkanes to form aromatic compounds is

an important industrial process. While studies have focused on compounds like

methylcyclohexane for hydrogen storage applications, 1,1,2-trimethylcyclohexane could

also undergo dehydrogenation, though the reaction pathway to a stable aromatic product is

less direct than for a simple methylcyclohexane.

1.2 Hypothetical Experimental Protocol for Oxidation Kinetics

The following is a generalized protocol for studying the gas-phase oxidation kinetics of a

volatile organic compound like 1,1,2-trimethylcyclohexane using a jet-stirred reactor.

Objective: To determine the rate constants and activation energy for the initial stages of 1,1,2-
trimethylcyclohexane oxidation.

Materials and Equipment:

1,1,2-Trimethylcyclohexane (high purity)

Synthetic air (or custom O₂/N₂ mixtures)

Inert gas (e.g., Helium or Argon) for dilution

Jet-stirred reactor (JSR) with temperature and pressure control

Gas chromatograph with mass spectrometry (GC-MS) and/or flame ionization detection (FID)

for product analysis

Mass flow controllers for precise gas metering
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Procedure:

Reactant Preparation: A dilute mixture of 1,1,2-trimethylcyclohexane in an inert carrier gas

is prepared. The concentration is typically in the range of a few hundred to a few thousand

parts per million (ppm).

Reactor Setup: The JSR is heated to the desired reaction temperature (e.g., in the range of

500-1000 K). The pressure is maintained at a constant value (e.g., 1-10 atm).

Initiation of Reaction: The prepared mixture of 1,1,2-trimethylcyclohexane and the oxidizing

gas (synthetic air) are introduced into the JSR at precisely controlled flow rates. The

residence time in the reactor is controlled by the total flow rate and the reactor volume.

Sampling and Analysis: After a steady state is reached, a sample of the reactor exhaust is

taken and analyzed using GC-MS/FID to identify and quantify the concentrations of the

reactant, intermediates, and final products.

Data Collection: The experiment is repeated at various temperatures, initial reactant

concentrations, and residence times to gather a comprehensive dataset.

Kinetic Modeling: The experimental data is used to develop and validate a detailed chemical

kinetic model. The rate constants of key reactions are adjusted to match the experimental

observations.

Part 2: 1,1,2-Trimethylcyclohexane as a Solvent
As a saturated cycloalkane, 1,1,2-trimethylcyclohexane is a non-polar, aprotic solvent. Its use

in kinetic studies would be appropriate for reactions involving non-polar reactants where the

solvent is not intended to participate directly in the reaction.

2.1 Expected Solvent Effects

The choice of solvent can significantly influence reaction rates. A non-polar solvent like 1,1,2-
trimethylcyclohexane would be expected to:

Favor reactions between non-polar species: "Like dissolves like" is a fundamental principle.
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Slow down reactions that involve the formation of charged intermediates or transition states:

A non-polar solvent cannot effectively stabilize charged species, thus increasing the

activation energy for such reactions compared to polar solvents.

Have minimal interaction with the reaction pathway for non-polar reactions: In an ideal

scenario, it would act as an inert medium, simply providing a phase for the reactants to

interact.

2.2 Hypothetical Experimental Protocol for a Nucleophilic Substitution Reaction

The following is a generalized protocol to study the kinetics of a simple Sₙ2 reaction in a non-

polar solvent like 1,1,2-trimethylcyclohexane.

Objective: To determine the rate constant for the reaction of a primary alkyl halide with a

nucleophile in a non-polar medium.

Materials and Equipment:

1,1,2-Trimethylcyclohexane (as solvent, high purity, anhydrous)

Alkyl halide (e.g., 1-bromobutane)

Nucleophile (e.g., a tetraalkylammonium salt of the nucleophile to ensure solubility)

Thermostatted reaction vessel

Magnetic stirrer

Method for monitoring reactant or product concentration over time (e.g., quenching aliquots

and analyzing by GC, or in-situ monitoring by IR or NMR spectroscopy if feasible).

Procedure:

Solution Preparation: A solution of the alkyl halide in 1,1,2-trimethylcyclohexane is

prepared at a known concentration. A separate solution of the nucleophile in the same

solvent is also prepared.
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Temperature Equilibration: The reaction vessel containing the alkyl halide solution is placed

in a thermostat bath and allowed to reach the desired reaction temperature.

Reaction Initiation: A known volume of the nucleophile solution, also at the reaction

temperature, is added to the reaction vessel with vigorous stirring to initiate the reaction.

Time zero is recorded at the point of mixing.

Monitoring the Reaction: At specific time intervals, aliquots of the reaction mixture are

withdrawn and quenched (e.g., by rapid cooling or addition of a reagent that stops the

reaction). The concentration of the reactant or product in the quenched aliquots is then

determined by a suitable analytical technique like gas chromatography.

Data Analysis: The concentration versus time data is plotted. For a second-order reaction

(first order in each reactant), a plot of 1/[Reactant] versus time should yield a straight line,

the slope of which is related to the rate constant. The experiment would be repeated at

different temperatures to determine the activation energy.

Visualizations
Due to the lack of specific kinetic data for reactions involving 1,1,2-trimethylcyclohexane,

diagrams of signaling pathways or specific experimental workflows cannot be generated.

However, a generalized workflow for a kinetic study can be represented.
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Generalized Workflow for a Kinetic Study
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[https://www.benchchem.com/product/b043873#kinetic-studies-involving-1-1-2-
trimethylcyclohexane-as-a-reactant-or-solvent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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